molecular formula C11H8N4O2 B2915849 N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide CAS No. 2034238-27-0

N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide

Cat. No. B2915849
CAS RN: 2034238-27-0
M. Wt: 228.211
InChI Key: YULCRPVHFBCROW-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide” is a complex organic compound. It belongs to the family of N-heterocyclic compounds, which have a high impact in medicinal chemistry . This compound has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of such compounds has been widely studied. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing both pyrazole and pyrimidine rings . The InChI code for a similar compound, (pyrazolo[1,5-a]pyridin-5-ylmethyl)amine, is 1S/C8H9N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6,9H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. The initial condensation proceeds via an addition–elimination mechanism .

Scientific Research Applications

Antimycobacterial Activity

Pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing promising in vitro potency. These derivatives exhibit nanomolar minimum inhibitory concentration (MIC) values against drug-susceptible H37Rv strains and multidrug-resistant (MDR-TB) strains. Their potential as lead compounds for future antitubercular drug discovery has been highlighted due to their significant reduction of bacterial burden in infected mouse models (Tang et al., 2015).

Antifungal and Antibacterial Properties

Studies on pyrazole/isoxazolecarboxamide derivatives have demonstrated their antifungal activity against phytopathogenic fungi, including Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. The presence of carboxamide and carboxylic groups in certain positions has been crucial for biological activity, indicating these derivatives' potential in combating plant pathogens (Vicentini et al., 2007). Additionally, pyrazolopyridine derivatives have shown moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting their versatility as antimicrobial agents (Panda et al., 2011).

Synthetic Methodologies and Material Science Applications

The development of efficient methods for synthesizing polyfunctional N-heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, is an important area of research in organic and medicinal chemistry. These derivatives have been studied for their broad spectrum of biological activities and photophysical properties, which are of interest in materials science. The reported regioselective synthesis of these compounds underscores the importance of structural diversity in enhancing biological activity and material properties (Moustafa et al., 2022).

Synthesis of Novel Derivatives and Their Biochemical Impacts

The synthesis of novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles has been explored, evaluating their antimicrobial activity and minimum inhibitory concentration (MIC) for the most active compounds. Such studies provide insights into the structural requirements for antimicrobial potency and offer a basis for developing new therapeutic agents (Abdallah & Elgemeie, 2022).

Future Directions

The future directions for this compound could involve further exploration of its photophysical properties and potential applications in medicinal chemistry . Its great synthetic versatility permits structural modifications throughout its periphery, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-11(10-2-5-13-17-10)14-8-3-6-15-9(7-8)1-4-12-15/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULCRPVHFBCROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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